molecular formula C41H39N5OS B12103452 1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea

1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea

Cat. No.: B12103452
M. Wt: 649.8 g/mol
InChI Key: FZJHNESXTXJKQZ-UHFFFAOYSA-N
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Description

1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea involves multiple steps, including the formation of the naphthyl and quinolinyl intermediates, followed by their coupling with the thiourea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. This compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea is unique due to its combination of multiple aromatic and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C41H39N5OS

Molecular Weight

649.8 g/mol

IUPAC Name

1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea

InChI

InChI=1S/C41H39N5OS/c1-3-25-24-46-21-19-28(25)22-37(46)40(32-18-20-43-35-17-14-29(47-2)23-33(32)35)45-41(48)44-36-16-13-27-9-5-7-11-31(27)39(36)38-30-10-6-4-8-26(30)12-15-34(38)42/h3-18,20,23,25,28,37,40H,1,19,21-22,24,42H2,2H3,(H2,44,45,48)

InChI Key

FZJHNESXTXJKQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N

Origin of Product

United States

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